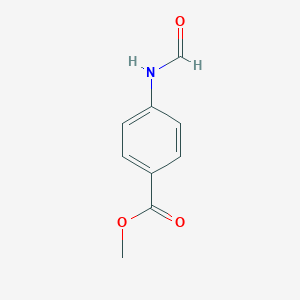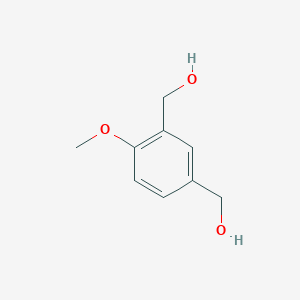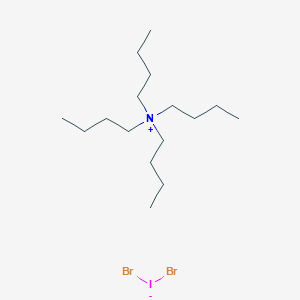
Zinc dihexadecyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc dihexadecyl phosphate (ZnDPP) is a compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a zinc complex of phospholipids that has been synthesized and studied extensively for its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of Zinc dihexadecyl phosphate is not fully understood, but it is believed to involve the interaction between the zinc ion and the phospholipid molecules. The zinc ion can bind to the phosphate groups of the phospholipids, which can alter the physical properties of the membrane. This alteration can affect the function of membrane-bound proteins and enzymes, leading to changes in cellular processes.
Biochemical and Physiological Effects:
Zinc dihexadecyl phosphate has been shown to have several biochemical and physiological effects. It can protect against oxidative stress by scavenging reactive oxygen species (ROS). It can also inhibit the activity of enzymes involved in ROS production, such as NADPH oxidase. Additionally, Zinc dihexadecyl phosphate can modulate the activity of ion channels and transporters in biological membranes, which can affect cellular signaling and metabolism.
Advantages and Limitations for Lab Experiments
One of the advantages of using Zinc dihexadecyl phosphate in lab experiments is its ability to protect against oxidative stress, which can be a confounding factor in many experiments. Additionally, Zinc dihexadecyl phosphate is relatively stable and can be easily synthesized in large quantities. However, one limitation of using Zinc dihexadecyl phosphate is its potential to interfere with the function of membrane-bound proteins and enzymes, which can affect the outcome of experiments.
Future Directions
There are several future directions for research on Zinc dihexadecyl phosphate. One area of interest is its potential use in photodynamic therapy for cancer treatment. Additionally, Zinc dihexadecyl phosphate could be used as a probe for studying the interaction between proteins and lipids in biological membranes. Further research is also needed to fully understand the mechanism of action of Zinc dihexadecyl phosphate and its effects on cellular processes.
Synthesis Methods
Zinc dihexadecyl phosphate is synthesized by mixing zinc acetate and hexadecylphosphonic acid in a solvent such as chloroform or methanol. The mixture is then heated to reflux and stirred for several hours until the reaction is complete. The resulting product is then purified using column chromatography or recrystallization.
Scientific Research Applications
Zinc dihexadecyl phosphate has been studied extensively for its potential applications in various fields of research. It has been shown to have antioxidant properties and can protect against oxidative stress. It has also been studied for its potential use in photodynamic therapy for cancer treatment. Additionally, Zinc dihexadecyl phosphate has been used as a probe for studying the interaction between proteins and lipids in biological membranes.
properties
CAS RN |
16700-95-1 |
|---|---|
Molecular Formula |
C64H132O8P2Zn |
Molecular Weight |
611.2 g/mol |
IUPAC Name |
zinc;dihexadecyl phosphate |
InChI |
InChI=1S/C32H67O4P.Zn/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35-37(33,34)36-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h3-32H2,1-2H3,(H,33,34);/q;+2/p-1 |
InChI Key |
YDTQNWNPMJTJCW-UHFFFAOYSA-L |
SMILES |
CCCCCCCCCCCCCCCCOP(=O)([O-])OCCCCCCCCCCCCCCCC.[Zn+2] |
Canonical SMILES |
CCCCCCCCCCCCCCCCOP(=O)([O-])OCCCCCCCCCCCCCCCC.[Zn+2] |
Other CAS RN |
16700-95-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















